REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH:5](C)[C:4](=[O:10])[O:3]1.C(OC1NC(=O)C1)(=O)C.C([O-])([O-])=O.[K+].[K+].O>C(#N)C>[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:10])[O:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1CC(N1)=O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with acetonitrile (100 mL)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with brine (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 50 mL in volume
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with heptane (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 50 mL
|
Type
|
ADDITION
|
Details
|
Additional heptane (150 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was aged at room temperature for crystallization
|
Type
|
FILTRATION
|
Details
|
The resulting product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40-50 for 15 hours
|
Duration
|
15 h
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 80.2 mmol | |
AMOUNT: MASS | 30.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH:5](C)[C:4](=[O:10])[O:3]1.C(OC1NC(=O)C1)(=O)C.C([O-])([O-])=O.[K+].[K+].O>C(#N)C>[CH3:1][C:2]1([CH3:11])[O:7][C:6](=[O:8])[CH2:5][C:4](=[O:10])[O:3]1 |f:2.3.4|
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(C(C(O1)=O)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1CC(N1)=O
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with acetonitrile (100 mL)
|
Type
|
WASH
|
Details
|
Combined organic extracts were washed with brine (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 50 mL in volume
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with heptane (200 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to 50 mL
|
Type
|
ADDITION
|
Details
|
Additional heptane (150 mL) was added
|
Type
|
CUSTOM
|
Details
|
the mixture was aged at room temperature for crystallization
|
Type
|
FILTRATION
|
Details
|
The resulting product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with heptane (50 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40-50 for 15 hours
|
Duration
|
15 h
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 80.2 mmol | |
AMOUNT: MASS | 30.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |